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Compound of Interest

Compound Name: Methyl succinyl chloride
CAS No.: 44806-45-3
Cat. No.: B3060499
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
methyl succinyl chloride (CAS 1490-25-1), also known as methyl 4-chloro-4-oxobutanoate.
The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for their acquisition. This
document is intended to serve as a valuable resource for researchers and professionals in the
fields of chemistry and drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for methyl succinyl chloride is summarized in the tables
below for easy reference and comparison.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'H NMR spectrum provides information about the hydrogen atoms in the molecule.
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Chemical Shift . . .

Multiplicity Integration Assignment
(ppm)
~3.7 Singlet 3H O-CHs (Methyl ester)
~3.3 Triplet 2H -CH2-C(=0)Cl
~2.8 Triplet 2H -CH2-C(=0)OCHs

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3C NMR spectrum provides information about the carbon skeleton of the molecule. Note:
Experimental 23C NMR data for methyl succinyl chloride is not readily available in public
databases. The following data is predicted based on typical chemical shifts for similar functional

groups.
Chemical Shift (ppm) Assignment
~173 C=0 (Ester)
~172 C=0 (Acyl Chloride)
~52 O-CHs
~45 -CH2-C(=0)Cl
~29 -CH2-C(=0)OCHs

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their
vibrational frequencies.
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Wavenumber (cm~?) Intensity Assignment

C=0 Stretch (Acyl Chloride)[1]
~1810 Strong

[21[3]
~1735 Strong C=0 Stretch (Ester)[1][2][3]
1300-1150 Strong C-O Stretch (Ester)
2950-2850 Medium C-H Stretch (Aliphatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, aiding in the determination of the molecular weight and structure.

m/z Relative Intensity Assignment
[M]* (Molecular lon, 35Cl
150 Moderate ]
isotope)
[M+2]* (Molecular lon, 37Cl
152 Low ]
isotope)
115 High M- CIJ*
91 Moderate [M - COOCHs]*
59 High [COOCHs]*
55 High [CsHsO]*

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of methyl succinyl chloride (typically 5-10 mg) is prepared in
a deuterated solvent (e.g., CDCls, ~0.7 mL) within an NMR tube. A small amount of a reference
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standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific
frequency for *H and 13C nuclei (e.g., 400 MHz for *H and 100 MHz for 3C). For 1H NMR,
standard pulse sequences are used to obtain the spectrum. For 13C NMR, proton-decoupled
spectra are typically acquired to simplify the spectrum to single lines for each unique carbon
atom.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like methyl succinyl chloride, a thin film is prepared
between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and
the second plate is carefully placed on top to create a uniform thin layer.

Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR (Fourier

Transform Infrared) spectrometer. The instrument is purged with dry air or nitrogen to minimize
interference from atmospheric water and carbon dioxide. The spectrum is then recorded over a
typical range of 4000-400 cm™1,

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced into the mass spectrometer, often
via Gas Chromatography (GC-MS) for volatile compounds like methyl succinyl chloride. In
the ion source, the molecules are ionized, typically using Electron lonization (EI), which
involves bombarding the sample with a high-energy electron beam.

Mass Analysis and Detection: The resulting positively charged ions and fragment ions are
accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions
based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion,
generating the mass spectrum.

Workflow for Spectroscopic Analysis

The logical flow of a typical spectroscopic analysis, from sample preparation to structural
elucidation, is depicted in the following diagram.
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General Workflow of Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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